molecular formula C7H7BFIO2 B14026024 2-Fluoro-6-iodo-3-methylphenylboronic acid

2-Fluoro-6-iodo-3-methylphenylboronic acid

Cat. No.: B14026024
M. Wt: 279.85 g/mol
InChI Key: NZHGDHYQHRPEEC-UHFFFAOYSA-N
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Description

2-Fluoro-6-iodo-3-methylphenylboronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring substituted with fluorine, iodine, and methyl groups. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-6-iodo-3-methylphenylboronic acid typically involves the following steps:

    Halogenation: The starting material, 2-fluoro-3-methylphenylboronic acid, undergoes iodination to introduce the iodine atom at the 6-position. This can be achieved using iodine and a suitable oxidizing agent.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This involves the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-6-iodo-3-methylphenylboronic acid undergoes various types of chemical reactions, including:

    Suzuki-Miyaura Coupling: This is the most common reaction, where the boronic acid group reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl compounds.

    Oxidation: The boronic acid group can be oxidized to form phenols or other oxygen-containing derivatives.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide or sodium periodate for oxidation reactions.

    Nucleophiles: Such as amines or thiols for substitution reactions.

Major Products

    Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

    Phenols: Formed through oxidation.

    Substituted Phenylboronic Acids: Formed through nucleophilic substitution.

Scientific Research Applications

2-Fluoro-6-iodo-3-methylphenylboronic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the pharmaceutical industry.

    Biology: Employed in the development of boron-containing drugs and as a tool for studying enzyme mechanisms.

    Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.

    Industry: Utilized in the production of advanced materials, such as liquid crystals and polymers.

Mechanism of Action

The mechanism of action of 2-Fluoro-6-iodo-3-methylphenylboronic acid in Suzuki-Miyaura coupling involves the following steps:

    Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide to form a palladium complex.

    Transmetalation: The boronic acid group transfers the aryl group to the palladium complex.

    Reductive Elimination: The palladium complex undergoes reductive elimination to form the biaryl product and regenerate the palladium catalyst.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-3-methylphenylboronic acid
  • 2-Fluoro-6-chloro-3-methylphenylboronic acid
  • 2-Fluoro-6-bromo-3-methylphenylboronic acid

Uniqueness

2-Fluoro-6-iodo-3-methylphenylboronic acid is unique due to the presence of both fluorine and iodine substituents, which provide distinct reactivity patterns. The iodine atom allows for easy substitution reactions, while the fluorine atom enhances the compound’s stability and electronic properties.

Properties

Molecular Formula

C7H7BFIO2

Molecular Weight

279.85 g/mol

IUPAC Name

(2-fluoro-6-iodo-3-methylphenyl)boronic acid

InChI

InChI=1S/C7H7BFIO2/c1-4-2-3-5(10)6(7(4)9)8(11)12/h2-3,11-12H,1H3

InChI Key

NZHGDHYQHRPEEC-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=CC(=C1F)C)I)(O)O

Origin of Product

United States

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